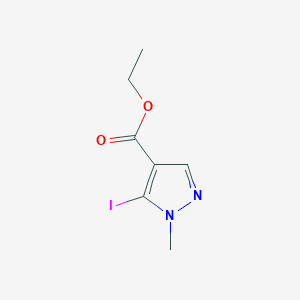

ethyl 5-iodo-1-methyl-1H-pyrazole-4-carboxylate

Descripción

Propiedades

IUPAC Name |

ethyl 5-iodo-1-methylpyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9IN2O2/c1-3-12-7(11)5-4-9-10(2)6(5)8/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGTMQHLEJKSRLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

General Synthetic Route

The most common synthetic approach to this compound involves the selective iodination of the 5-position of the pyrazole ring in ethyl 1-methyl-1H-pyrazole-4-carboxylate. This is typically achieved by reacting the precursor with iodine in the presence of an oxidizing agent under reflux in organic solvents such as acetonitrile or dichloromethane. The oxidizing agent facilitates the electrophilic substitution of iodine at the 5-position of the pyrazole ring.

| Parameter | Typical Conditions |

|---|---|

| Precursor | Ethyl 1-methyl-1H-pyrazole-4-carboxylate |

| Iodine source | Iodine (I2) |

| Oxidizing agent | Suitable oxidants (e.g., H2O2, peracids) |

| Solvent | Acetonitrile, Dichloromethane |

| Temperature | Reflux conditions (typically 60–80°C) |

| Reaction time | Several hours (commonly 4–12 h) |

This method provides good regioselectivity for the 5-position iodination due to the electronic properties of the pyrazole ring and the directing effects of the ester and methyl substituents.

Industrial Scale Preparation

On an industrial scale, the synthetic route remains similar but is optimized for yield, safety, and environmental considerations. Continuous flow reactors and automated systems may be employed to maintain consistent reaction parameters and improve reproducibility. The choice of oxidizing agent and solvent is carefully controlled to minimize by-products and facilitate downstream purification.

Detailed Reaction Mechanism and Analysis

The iodination reaction proceeds via electrophilic aromatic substitution on the pyrazole ring. The electron density at the 5-position is enhanced due to the electron-donating effect of the methyl group at the 1-position and the directing effect of the ester group at the 4-position.

- The oxidizing agent activates iodine to form electrophilic iodine species (I+ or I3+).

- The activated iodine species attacks the 5-position of the pyrazole ring.

- The substitution leads to the formation of this compound with high regioselectivity.

This reaction is sensitive to solvent polarity, temperature, and oxidant strength, which influence yield and selectivity.

Data Table: Summary of Preparation Methods

Research Findings and Notes

- The iodination reaction is highly regioselective and efficient under mild reflux conditions with appropriate oxidants.

- The choice of solvent affects the solubility of reactants and the stability of iodine species, impacting yield.

- Industrial processes focus on minimizing toxic reagents and by-products, with continuous flow techniques enhancing reproducibility and safety.

- The iodinated pyrazole ester serves as a versatile intermediate for further functionalization, including substitution and reduction reactions.

- Emerging greener methodologies in related pyrazole chemistry suggest potential for safer iodination protocols, though specific data for this compound remain to be published.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 5-iodo-1-methyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base such as sodium hydride.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate in aqueous or acidic conditions.

Major Products

Substitution: Corresponding substituted pyrazoles.

Reduction: Ethyl 5-iodo-1-methyl-1H-pyrazole-4-methanol.

Oxidation: Ethyl 5-iodo-1-methyl-1H-pyrazole-4-carboxylic acid.

Aplicaciones Científicas De Investigación

Ethyl 5-iodo-1-methyl-1H-pyrazole-4-carboxylate has several applications in scientific research:

Medicinal Chemistry: Used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory pathways.

Materials Science: Employed in the development of novel materials with specific electronic or optical properties.

Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Mecanismo De Acción

The mechanism of action of ethyl 5-iodo-1-methyl-1H-pyrazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The iodine atom and ester group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

Substituent Variations and Physical Properties

The following table compares ethyl 5-iodo-1-methyl-1H-pyrazole-4-carboxylate with structurally related pyrazole esters:

Key Observations :

- Iodine vs. Methyl/Amino Groups: The iodine atom increases molecular weight and density compared to non-halogenated analogs (e.g., ethyl 1-methyl-1H-pyrazole-4-carboxylate).

- Ester Group Variations : Replacing the ethyl ester with a methyl ester (as in mthis compound) reduces molecular weight and boiling point due to decreased van der Waals interactions .

Intermolecular Interactions and Crystal Packing

- This could influence crystal packing efficiency and stability .

- Hydrogen Bonding: Amino-substituted derivatives (e.g., ethyl 5-amino-1H-pyrazole-4-carboxylate) exhibit strong hydrogen-bonding networks, as seen in triazole-carboxylate structures, enhancing solubility in polar solvents .

Actividad Biológica

Ethyl 5-iodo-1-methyl-1H-pyrazole-4-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores the compound's mechanisms of action, biochemical interactions, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of the Compound

This compound is characterized by a pyrazole ring with an ethyl ester at the 4-position, an iodine atom at the 5-position, and a methyl group at the 1-position. This unique structure contributes to its biological activity, particularly in medicinal chemistry and biochemistry.

Target Interactions

The compound interacts with various biomolecules, including enzymes and receptors. Its mechanism of action primarily involves:

- Enzyme Inhibition : this compound has been shown to inhibit key enzymes involved in metabolic pathways, impacting cellular processes significantly.

- Modulation of Signaling Pathways : The compound influences major signaling pathways such as MAPK and PI3K/Akt, which are crucial for cell survival and proliferation.

Biochemical Pathways

The compound's interactions lead to alterations in gene expression and cellular metabolism. For instance, it can modulate the expression of genes related to apoptosis and cell cycle regulation, significantly affecting cellular function.

Antimicrobial Properties

Research indicates that pyrazole derivatives, including this compound, exhibit antimicrobial activity. Studies have demonstrated that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for antibiotic development .

Anti-inflammatory Effects

This compound has shown promising anti-inflammatory properties. In vivo studies have indicated its efficacy in reducing inflammation in carrageenan-induced edema models. The compound's selectivity for COX enzymes further enhances its therapeutic potential in treating inflammatory conditions .

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Inhibits growth of various bacterial strains | |

| Anti-inflammatory | Reduces edema in animal models | |

| Enzyme Inhibition | Inhibits key metabolic enzymes |

Case Studies

Case Study 1: Anti-inflammatory Activity

In a study evaluating the anti-inflammatory effects of various pyrazole derivatives, this compound was found to have a significant reduction in paw edema in rats. The study compared its efficacy with standard anti-inflammatory drugs like diclofenac, showing comparable results with a lower ulcerogenic effect .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound against common pathogens. This compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating its potential for developing new antibacterial agents .

Q & A

Q. What are the common synthetic routes for ethyl 5-iodo-1-methyl-1H-pyrazole-4-carboxylate?

Methodological Answer: The synthesis typically involves two stages: (1) constructing the pyrazole core via cyclocondensation and (2) introducing the iodine substituent. For the pyrazole scaffold, cyclocondensation of ethyl acetoacetate with reagents like DMF-DMA and hydrazine derivatives (e.g., methylhydrazine) is a standard approach . Subsequent iodination at the 5-position can be achieved via electrophilic substitution using iodine monochloride (ICl) or transition-metal-catalyzed reactions (e.g., CuI-mediated protocols). Purification often employs column chromatography with gradients of ethyl acetate/cyclohexane .

Q. How is the compound characterized using spectroscopic methods?

Methodological Answer: Key techniques include:

- ¹H/¹³C NMR : The ester group (δ ~4.3 ppm for -OCH₂CH₃ and δ ~1.3 ppm for -CH₃) and iodine’s deshielding effect on adjacent protons are diagnostic. Pyrazole ring protons appear as singlets or doublets in δ 6.5–8.5 ppm .

- IR Spectroscopy : Strong stretches for ester C=O (~1680–1700 cm⁻¹) and C-I (~500–600 cm⁻¹) confirm functional groups .

- Mass Spectrometry : Molecular ion peaks ([M]⁺) and fragmentation patterns (e.g., loss of -COOEt) validate the structure .

Q. What are the key challenges in purifying this compound?

Methodological Answer: Polar byproducts (e.g., unreacted starting materials or hydrolyzed acids) complicate purification. Dry-load flash chromatography on silica gel with ethyl acetate/cyclohexane gradients (0–35% EA) effectively isolates the product . For crystalline impurities, recrystallization in ethanol/water mixtures is recommended .

Advanced Research Questions

Q. How can computational chemistry aid in understanding the electronic structure and reactivity of this compound?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) predict electron density distribution, regioselectivity of substitution, and stability of tautomers. For example, the iodine atom’s electron-withdrawing effect lowers the LUMO energy at the 5-position, favoring nucleophilic attacks . Solvent effects (e.g., polarizable continuum models) refine reaction pathway predictions .

Q. What strategies enable regioselective functionalization of the pyrazole ring for advanced applications?

Methodological Answer:

- Directed C-H Activation : Use directing groups (e.g., -COOEt) with Pd/Cu catalysts to introduce substituents at specific positions .

- Nucleophilic Aromatic Substitution : The 5-iodo group can be replaced with azides, amines, or alkynes under mild conditions (e.g., NaN₃ in DMF at 50°C) .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids replaces iodine with aryl groups .

Q. How is this compound utilized in synthesizing fused heterocyclic systems?

Methodological Answer: The ester and iodine groups serve as handles for cyclization. For example:

- Pyrazolo[3,4-c]pyrazoles : React with hydrazine hydrate to form fused rings via azide-alkyne cycloaddition .

- Thieno[2,3-c]pyrazoles : Use Lawesson’s reagent to introduce sulfur, followed by annulation with α,β-unsaturated carbonyls .

Q. How can researchers address contradictions in reported synthetic yields or spectral data?

Methodological Answer:

- Reproducibility Checks : Validate reaction conditions (e.g., stoichiometry, temperature) and purity of reagents .

- Advanced Characterization : Use 2D NMR (HSQC, HMBC) to resolve signal overlaps and confirm regiochemistry .

- Computational Validation : Compare experimental NMR/IR data with DFT-simulated spectra to identify anomalies .

Q. What methodologies are recommended for evaluating its pharmacological potential?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.